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Compound of Interest

Compound Name: 5-Chloro-2,4-difluoroaniline

Cat. No.: B1360899 Get Quote

An In-Depth Technical Guide to 5-Chloro-2,4-difluoroaniline (CAS No. 348-65-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals working with 5-Chloro-2,4-difluoroaniline. This halogenated

aniline is a critical building block in modern medicinal and agricultural chemistry, valued for the

unique physicochemical properties it imparts to target molecules. This document provides an

in-depth look at its properties, safety protocols, spectroscopic characteristics, and practical

synthetic applications.

Core Compound Identity and Properties
5-Chloro-2,4-difluoroaniline is a polysubstituted aromatic amine. The strategic placement of

two highly electronegative fluorine atoms and a chlorine atom on the aniline ring creates a

unique electronic environment that influences its reactivity and the properties of its derivatives.

It is typically supplied as an off-white to gray or yellow solid.[1][2]

Physicochemical & General Data
The fundamental properties of 5-Chloro-2,4-difluoroaniline are summarized below. Note that

some parameters, such as boiling point and density, are often reported as predicted values due

to the compound's nature as a synthetic intermediate.
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Property Value Source(s)

CAS Number 348-65-2 [3][4]

Molecular Formula C₆H₄ClF₂N [4]

Molecular Weight 163.55 g/mol [4]

IUPAC Name 5-chloro-2,4-difluoroaniline [5]

Synonyms

1-Amino-5-chloro-2,4-

difluorobenzene, 5-Chloro-2,4-

difluorobenzenamine

[3]

Appearance Off-white to gray solid [2]

Melting Point 50-51 °C [2][3]

Boiling Point 218.7 ± 35.0 °C (Predicted) [2][3]

Density 1.5 ± 0.1 g/cm³ (Predicted) [3]

Flash Point 86.1 ± 25.9 °C (Predicted) [3]

LogP 2.1 - 2.78 (Predicted) [4]

Molecular Structure
The structure of 5-Chloro-2,4-difluoroaniline is fundamental to its utility. The diagram below

illustrates the connectivity and numbering of the aniline ring.

Caption: Molecular structure of 5-Chloro-2,4-difluoroaniline.

Safety, Handling, and Storage
As a halogenated amine, 5-Chloro-2,4-difluoroaniline requires careful handling. It is classified

as harmful and an irritant. Adherence to established safety protocols is mandatory.

GHS Hazard Identification
The compound is classified under the Globally Harmonized System with the following hazards:

H302: Harmful if swallowed.[4]
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H315: Causes skin irritation.[4]

H318/H319: Causes serious eye damage/irritation.[4]

H335: May cause respiratory irritation.[4]

The corresponding signal word is Danger or Warning, and pictograms include the health

hazard and exclamation mark symbols.[6]

Laboratory Handling and Personal Protective Equipment
(PPE)

Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to

minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be

readily accessible.[6]

Eye Protection: Chemical safety goggles or a face shield are required.[6]

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6]

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator

should be used.[6]

First Aid Measures
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and

seek immediate medical attention.[6]

After Skin Contact: Immediately wash the affected area with plenty of soap and water.

Remove contaminated clothing. Seek medical attention.[6]

After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact

lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate

medical attention.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_4-difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_4-difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_4-difluoroaniline
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://bioregistry.io/registry/sdbs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage and Stability
The compound is stable under normal conditions.[6] For long-term integrity, it should be stored

in a tightly sealed container in a dark, dry, and well-ventilated place under an inert atmosphere

(e.g., argon or nitrogen) at room temperature.[2] It is incompatible with strong oxidizing agents.

[6]

Spectroscopic and Analytical Profile
Characterization of 5-Chloro-2,4-difluoroaniline is typically achieved through standard

analytical techniques. While a comprehensive public database of its spectra is not readily

available, the expected characteristics can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region and one broad signal for the amine protons.

Aromatic Protons: The proton at C6 will appear as a triplet of doublets (td) due to coupling

with the adjacent fluorine at C4 (ortho, J ≈ 8-9 Hz) and the other fluorine at C2 (meta, J ≈

5-6 Hz). The proton at C3 will appear as a doublet of doublets (dd) due to coupling with

the adjacent fluorine at C4 (ortho) and the other fluorine at C2 (para, J ≈ 2-3 Hz). These

signals would typically appear between δ 6.5 and 7.5 ppm.

Amine Protons (-NH₂): A broad singlet is expected, typically between δ 3.5 and 4.5 ppm.

The chemical shift can vary with concentration and solvent.

¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. A

key feature is the presence of large carbon-fluorine coupling constants (JC-F).

Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C2 and C4) will show

large one-bond coupling constants (¹JC-F) of approximately 230-250 Hz, appearing as

doublets.

Other Aromatic Carbons: The other carbons (C1, C3, C5, C6) will exhibit smaller two-bond

(²JC-F) or three-bond (³JC-F) couplings, appearing as doublets, triplets, or doublet of

doublets, typically in the range of 3-25 Hz.
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Infrared (IR) Spectroscopy
The FT-IR spectrum provides confirmation of key functional groups:

N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹

region, characteristic of a primary amine.

C-N Stretching: A signal in the 1250-1350 cm⁻¹ region.

C-F Stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Electron Impact (EI-MS) would show a prominent molecular ion (M⁺) peak. Due to the natural

isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at approximately

one-third the intensity of the M⁺ peak is a definitive feature. The exact mass would be

163.0000 for the C₆H₄³⁵ClF₂N isotope.[3]

Purity Analysis (HPLC/GC)
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV

detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A standard

reversed-phase HPLC method might involve a C18 column with a mobile phase gradient of

acetonitrile and water.

Synthetic Applications & Experimental Protocols
5-Chloro-2,4-difluoroaniline is a versatile intermediate primarily used in reactions involving its

nucleophilic amine group, such as amide bond formation and Buchwald-Hartwig amination.[2]

[7]

Strategic Importance in Drug Discovery
The inclusion of fluorine and chlorine atoms is a well-established strategy in medicinal

chemistry.
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Metabolic Stability: Fluorine atoms, particularly when placed on an aromatic ring, can block

sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life

and bioavailability of a drug candidate.

Binding Affinity: The high electronegativity of fluorine can alter the pKa of the aniline nitrogen

and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins,

potentially enhancing binding affinity and selectivity.

Lipophilicity: Halogen substitution increases lipophilicity, which can improve a molecule's

ability to cross cellular membranes.

This compound is a key building block for various pharmaceutical agents, including those

targeting HIV and tyrosine kinase inhibitors.[8]

Representative Protocol: Amide Coupling
This protocol describes a standard laboratory procedure for the synthesis of an amide, a

common transformation for this reagent. The causality behind each step is explained to provide

field-proven insight.

Reaction: Synthesis of N-(5-chloro-2,4-difluorophenyl)acetamide

Setup & Reagent Charging Acylation Reaction Workup & Isolation Purification

1. Add aniline (1.0 eq) &
DCM to a dry, N₂-purged flask.

2. Cool flask to 0°C
 in an ice bath.

3. Add base (e.g., TEA,
1.2 eq) to the solution.

4. Add Acetyl Chloride (1.1 eq)
dropwise via syringe.

5. Allow to warm to RT and
stir for 2-4 hours.

6. Monitor reaction progress
by TLC or LC-MS.

7. Quench with water.
Separate organic layer.

8. Wash organic layer with
1M HCl, sat. NaHCO₃, brine.

9. Dry over Na₂SO₄,
filter, and concentrate.

10. Purify crude solid via
recrystallization or column.

Click to download full resolution via product page

Caption: Workflow for a standard amide coupling reaction.

Methodology:

Vessel Preparation: To a dry, oven-baked 250 mL round-bottom flask equipped with a

magnetic stir bar, add 5-Chloro-2,4-difluoroaniline (5.00 g, 30.6 mmol, 1.0 equiv.).
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Rationale: Ensuring all glassware is dry is critical as the acylating agent (acetyl chloride) is

highly water-sensitive.

Inert Atmosphere & Dissolution: Purge the flask with dry nitrogen or argon. Add anhydrous

dichloromethane (DCM, 100 mL) via syringe to dissolve the aniline.

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DCM is

a good aprotic solvent that dissolves the reactants without participating in the reaction.

Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine

(TEA, 5.1 mL, 36.7 mmol, 1.2 equiv.) dropwise.

Rationale: The reaction is exothermic; initial cooling controls the reaction rate. TEA is a

non-nucleophilic base used to scavenge the HCl byproduct generated, driving the reaction

to completion.

Reagent Addition: Slowly add acetyl chloride (2.4 mL, 33.7 mmol, 1.1 equiv.) dropwise via

syringe over 10 minutes, ensuring the internal temperature remains below 10 °C.

Rationale: Dropwise addition prevents a dangerous exotherm. A slight excess of the

acylating agent ensures full conversion of the starting aniline.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for 2-4 hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting aniline is consumed.

Rationale: This is a self-validating step. It confirms the reaction is complete before

proceeding to the workup, preventing yield loss.

Workup - Quench & Extraction: Carefully pour the reaction mixture into 100 mL of deionized

water in a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2

x 50 mL).

Rationale: The water quench hydrolyzes any remaining acetyl chloride and dissolves the

triethylamine hydrochloride salt.
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Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50

mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

Rationale: The HCl wash removes residual triethylamine. The NaHCO₃ wash removes any

remaining acidic impurities. The brine wash removes bulk water before drying.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(5-chloro-2,4-

difluorophenyl)acetamide.

Conclusion
5-Chloro-2,4-difluoroaniline is a high-value chemical intermediate whose utility is derived

from its unique substitution pattern. The presence of both fluorine and chlorine atoms provides

medicinal chemists with a powerful tool to modulate the pharmacokinetic and

pharmacodynamic properties of new chemical entities. A thorough understanding of its

chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential

for its safe and effective use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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